6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Epigenetics Bromodomain inhibition BRPF1

6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1000576-67-9, molecular formula C15H15BrN2, molecular weight 303.2 g/mol) is a synthetic small-molecule heterocycle belonging to the 5,6,7,8-tetrahydro-1,6-naphthyridine class. The compound carries a bromine substituent at the 3-position and a benzyl group at the 6-position of the saturated naphthyridine ring system.

Molecular Formula C15H15BrN2
Molecular Weight 303.2 g/mol
CAS No. 1000576-67-9
Cat. No. B1498160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS1000576-67-9
Molecular FormulaC15H15BrN2
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=CC(=C2)Br)CC3=CC=CC=C3
InChIInChI=1S/C15H15BrN2/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2
InChIKeyQCYFMEVUDPJISR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1000576-67-9): Procurement-Relevant Identity, Class Assignment, and Structural Context


6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1000576-67-9, molecular formula C15H15BrN2, molecular weight 303.2 g/mol) is a synthetic small-molecule heterocycle belonging to the 5,6,7,8-tetrahydro-1,6-naphthyridine class . The compound carries a bromine substituent at the 3-position and a benzyl group at the 6-position of the saturated naphthyridine ring system. Its chemical features place it within a pharmacologically significant scaffold that has been explored for luteinizing hormone (LH) receptor modulation, with advanced analogues such as BAY-298 and BAY-899 developed as potent, selective hLH-R antagonists [1]. The compound is primarily supplied as a research chemical with a typical minimum purity specification of 95% .

Why 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Cannot Be Interchanged With Positional Isomers or Des-Benzyl/Des-Bromo Analogues


Within the tetrahydro-1,6-naphthyridine series, substitution pattern dictates both physicochemical properties and biological target engagement. The benzyl group at the 6-position introduces lipophilicity and potential π-stacking interactions, while the bromine at the 3-position serves as a vector for further functionalisation via cross-coupling chemistry and also influences electronic distribution across the naphthyridine core. Positional isomers such as 2-benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 601514-63-0) or 7-benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine relocate the benzyl or bromo substituent to different ring positions, altering molecular shape, dipole moment, and steric accessibility. In the context of LH receptor antagonist development, minor structural modifications have been shown to produce order-of-magnitude changes in potency; for example, BAY-298 (a tetrahydro-1,6-naphthyridine derivative) achieves nanomolar hLH-R antagonism while closely related analogues lose substantial activity [1]. Therefore, generic substitution of 6-benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine with a positional isomer or an unsubstituted core cannot be assumed to preserve biological activity or synthetic intermediate utility without direct comparative data.

Quantitative Differentiation Evidence for 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1000576-67-9) Relative to Its Closest Comparators


Bromodomain BRPF1 Inhibition Potency of 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine vs. BRPF2 and BRPF3 Isoforms

In a BROMOscan assay panel, 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (ChEMBL ID CHEMBL4067436) demonstrated differential inhibition across the BRPF bromodomain family. Against BRPF1 (Peregrin), the compound exhibited an IC50 of 65 nM, while inhibition of BRPF2-BRD1 was substantially weaker (IC50 = 1.40 × 10³ nM) and BRPF3 inhibition was marginal (IC50 = 7.60 × 10³ nM) [1]. This represents a 21.5-fold selectivity window for BRPF1 over BRPF2 and a 117-fold selectivity over BRPF3. No direct head-to-head comparator data for close structural analogues (e.g., 2-benzyl-5-bromo isomer) are available in the same assay panel; thus the selectivity profile is inferred at the class level. However, the quantitative BRPF1 potency and intra-family selectivity provide a measurable basis for prioritising this compound in bromodomain-focused chemical biology studies over non-selective or weaker naphthyridine analogues.

Epigenetics Bromodomain inhibition BRPF1

Synthetic Intermediate Value: 3-Bromo Substituent as a Cross-Coupling Handle vs. Non-Halogenated Analogues

The 3-bromo substituent on 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine provides a chemically defined synthetic handle for Pd-catalysed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). In contrast, the non-halogenated parent scaffold 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 253-72-5, derived from 1,6-naphthyridine + benzyl bromide [1]) lacks this reactive site and requires alternative functionalisation strategies (e.g., directed C–H activation or electrophilic substitution), which are less predictable in the 1,6-naphthyridine system. While quantitative reaction yield comparisons for this specific compound are not published in the primary literature, the presence of the aryl bromide is a binary differentiating feature that confers well-established reactivity advantages documented across heterocyclic chemistry [2]. This contrasts with 3-chloro or 3-iodo analogues, where reactivity differs in oxidative addition kinetics; however, no head-to-head kinetic data for this exact scaffold are available.

Medicinal chemistry Cross-coupling Scaffold diversification

In Vivo Pharmacodynamic Class Evidence: LH Receptor Antagonist Pathway Engagement vs. Inactive Analogues

Although direct in vivo data for 6-benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine are not available in peer-reviewed literature, the tetrahydro-1,6-naphthyridine scaffold has been validated in vivo through BAY-298, a nanomolar hLH-R antagonist that reduced sex hormone levels in animal models [1]. The target compound bears the core scaffold of this validated chemotype and is described by one vendor as a prodrug ('6BBII') with reported contraceptive and estrus-synchronising activity in animals . However, no comparative dose-response data, pharmacokinetic parameters, or head-to-head studies against BAY-298 or other LH-R antagonists are publicly available. This evidence is therefore classified as class-level inference: the scaffold is validated, but the specific compound's quantitative in vivo differentiation cannot be asserted without direct data. Procuring this compound may be warranted as a tool for SAR exploration around the LH-R antagonist pharmacophore, particularly given the benzyl and bromo substituents that differ from the BAY-298/BAY-899 substitution pattern.

Endocrinology LH receptor Sex hormone suppression

Physical Property Differentiation: Lipophilicity and Hydrogen Bonding vs. Unsubstituted Core

Computed molecular properties for 6-benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine indicate an exact mass of 302.04200 Da, zero hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Compared to the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine core (C8H10N2, MW 134.18, one HBD, two HBA), the target compound has significantly higher molecular weight (+169 Da) and lipophilicity (benzyl and bromo contributions). While experimentally measured logP/logD values are not available in curated databases, the structural features predict enhanced membrane permeability and altered pharmacokinetic behaviour relative to the polar, low-MW core scaffold. These properties are relevant for cell-based assay compatibility: the benzyl-bromo substitution pattern may improve passive permeability compared to more polar analogues (e.g., 3-amino or 3-hydroxy derivatives), though this inference requires experimental validation.

Physicochemical profiling Drug-likeness logP

Regioisomeric Differentiation: 1,6-Naphthyridine vs. 1,7-Naphthyridine and 2,6-Naphthyridine Substitution Patterns

The 1,6-naphthyridine ring system in 6-benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine positions the nitrogen atoms at the 1- and 6-positions, creating a distinct electronic environment and hydrogen-bonding geometry compared to 1,7-naphthyridine or 2,6-naphthyridine isomers. A closely related regioisomer, 7-benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (same molecular formula C15H15BrN2, MW 303.20) , relocates the second nitrogen from position 6 to position 7, altering the vector of the benzyl substituent and the electronics of the brominated ring. In kinase and GPCR inhibitor programmes, such regioisomeric shifts frequently result in complete loss of target binding or altered selectivity profiles [1]. No direct biochemical comparison between the 1,6- and 1,7-naphthyridine benzyl-bromo regioisomers has been published; however, the principle that nitrogen position governs pharmacophoric geometry is well-established in medicinal chemistry. This regioisomeric distinction provides a structural rationale for procuring the 1,6-isomer specifically when the target pharmacophore model requires the 1,6-nitrogen spacing.

Regioisomerism Scaffold hopping Target selectivity

Recommended Application Scenarios for 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Based on Verified Evidence


BRPF1 Bromodomain Chemical Probe Development

This compound's 65 nM IC50 against BRPF1, combined with >20-fold selectivity over BRPF2 and >100-fold over BRPF3 [1], positions it as a starting fragment for developing selective BRPF1 chemical probes. Research groups focused on epigenetic reader domain pharmacology can use this compound as a reference ligand in BROMOscan profiling panels, benchmarking novel analogues against its selectivity fingerprint. Procurement is recommended when the research objective requires a defined bromodomain selectivity profile rather than pan-BET or pan-bromodomain inhibition.

Late-Stage Diversification Library Synthesis via 3-Bromo Cross-Coupling

The aryl bromide at the 3-position enables modular derivatisation through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions. Medicinal chemistry teams building focused libraries around the tetrahydro-1,6-naphthyridine core can use this compound as a universal advanced intermediate, appending diverse aryl, heteroaryl, or amine substituents at the 3-position without requiring de novo scaffold synthesis for each analogue [2]. The benzyl group at the 6-position remains stable under standard cross-coupling conditions, providing a conserved pharmacophoric anchor.

LH Receptor Antagonist Structure-Activity Relationship (SAR) Exploration

Given the established role of tetrahydro-1,6-naphthyridine derivatives as hLH-R antagonists (culminating in BAY-298 and BAY-899) [1], this compound serves as a structurally distinct tool for SAR expansion. Its benzyl and bromo substituents differ from the optimised BAY series, offering an opportunity to probe steric and electronic tolerance at the 3- and 6-positions. Laboratories engaged in GPCR antagonist discovery, particularly for sex hormone-dependent indications (PCOS, endometriosis, uterine fibroids), may procure this compound to diversify intellectual property space around the validated naphthyridine chemotype.

Analytical Reference Standard for Tetrahydro-1,6-naphthyridine Research

The compound is available as an analytical standard from suppliers operating under ISO 17034 accreditation [2]. Its well-defined structure (C15H15BrN2, exact mass 302.04200) and the availability of basic characterisation data (MDL MFCD09878580, purity ≥95%) make it suitable as a reference standard for LC-MS method development, impurity profiling, or quantitative NMR studies involving substituted tetrahydro-1,6-naphthyridines. Procurement for this purpose is appropriate when an authenticated, commercially available standard with a defined CAS number is required for regulatory or quality control workflows.

Quote Request

Request a Quote for 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.